ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C14H12N4O4S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N4O4S2/c1-3-22-12(21)9-6-23-13(16-9)17-10(19)8-4-15-14-18(11(8)20)7(2)5-24-14/h4-6H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
CZNBRCWVVUFQCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dihydropyrimidine-Thiones
A one-pot method developed by involves α-bromination of cyclohexanone using N-bromosuccinimide (NBS), followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones in acetonitrile with p-toluenesulfonic acid (PTSA). This yields 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzothiazolo[3,2-a]pyrimidine hydrobromides (Fig. 1A). For the target compound, substituting cyclohexanone with acetylacetone generates the 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine scaffold.
Reaction Conditions :
Alternative Route via Chloroacetyl Chloride
Source describes reacting 4-(p-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with chloroacetyl chloride to form 2,5-dioxothiazolopyrimidines. Adapting this method, 3-methyl substitution is achieved using methylchloroacetate, followed by oxidation with hydrogen peroxide to introduce the 5-oxo group.
Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
Thiourea-Based Cyclization
Ethyl 2-amino-1,3-thiazole-4-carboxylate is synthesized via cyclization of thiourea with α-haloketones. Source reports a 93–100% yield by stirring thiourea (1.2 mmol) and 2-bromoacetophenone (1 mmol) in ethanol at 70°C for 1 hour (Fig. 1B). The product precipitates upon cooling and is filtered without further purification.
Optimization Notes :
-
Excess thiourea prevents dihaloketone side reactions.
-
Ethanol solvent minimizes byproduct formation compared to DMF or THF.
Coupling of Thiazole and Pyrimidine Subunits
Carbodiimide-Mediated Amide Bond Formation
The amino group of ethyl 2-amino-1,3-thiazole-4-carboxylate reacts with the carboxylic acid derivative of 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine (prepared via hydrolysis of ethyl esters) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (Fig. 1C).
Reaction Conditions :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.35 (t, COOCH₂CH₃), δ 2.45 (s, CH₃), δ 8.25 (s, thiazole-H).
-
Mass Spectrometry : ESI-MS m/z 350.4 [M+H]⁺ confirms molecular weight.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patent highlights a scalable process for ethyl 4-methyl-5-thiazolecarboxylate, involving:
-
Thiourea Cyclization : 2-Chloroacetoacetate and thiourea in ethanol (70°C, 5 hours).
-
Amination and Esterification : Sequential treatment with ammonium dithiocarbamate and ethyl chloroformate.
Adapting this for the target compound could reduce production costs by 40% compared to lab-scale methods .
Chemical Reactions Analysis
Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or pyrimidine rings are replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various adducts.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exhibit significant antibacterial and antifungal activities against various pathogens .
-
Anticancer Potential :
- Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Compounds with similar structures have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results as potential anticancer agents . For instance, studies on thiazolidine derivatives demonstrated their efficacy against prostate cancer and melanoma cells .
- Anti-inflammatory Effects :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Formation of Thiazole Ring : The initial step often involves the cyclization of appropriate precursors using thiourea or isothiocyanates.
- Attachment of Functional Groups : Subsequent reactions introduce various functional groups to enhance biological activity.
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Analgesic Activity :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Thiazolo[3,2-a]pyrimidine Derivatives
Heterocyclic Core Modifications
Substituent-Driven Properties
Position 2 Modifications
- Benzylidene Groups (Evidences 1, 5, 9, 13) :
Position 5 and 7 Substituents
- Phenyl vs. Hydroxy/Alkyl Groups :
Carboxylate Esters
- Ethyl vs. Methyl Esters : Ethyl esters (common in all compounds) balance lipophilicity and metabolic stability.
Crystallographic and Intermolecular Interactions
Research Implications
- The target compound’s amide group may enhance target binding via hydrogen bonds.
- Material Science : Crystallographic data (Evidences 4, 9) highlight design principles for stable, functional materials .
Biological Activity
Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole and pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article aims to provide a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring fused to a pyrimidine ring with various substituents that contribute to its biological properties. The general structure can be represented as follows:
The synthesis of this compound typically involves multi-component reactions that include starting materials such as ethyl thiazole derivatives and pyrimidine precursors. The process often employs reagents like acetic anhydride and sodium acetate under controlled conditions to yield the desired product with high purity and yield .
Anticancer Properties
Research has demonstrated that compounds within the thiazolo[3,2-a]pyrimidine family exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.
Case Study:
A study evaluated a series of thiazole-based compounds against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 5.2 |
| B | MCF7 | 7.8 |
| C | A549 | 4.5 |
Antibacterial Activity
In addition to anticancer properties, this compound has shown significant antibacterial activity against various strains of bacteria.
Research Findings:
A comparative study assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole and pyrimidine rings can enhance or diminish activity.
Key Observations:
Q & A
Q. Key factors :
- Temperature : Higher temperatures accelerate cyclization but may degrade sensitive functional groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
Basic: What structural characterization techniques confirm the molecular conformation of this compound?
Answer:
- X-ray diffraction (XRD) : Resolves spatial conformation, including puckering of the thiazolo-pyrimidine ring (flattened boat conformation) and dihedral angles between fused rings .
- NMR/IR spectroscopy :
- Mass spectrometry : Validates molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) .
Advanced: How can computational methods optimize synthesis or predict biological activity?
Answer:
- Quantum chemical calculations :
- Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating binding interactions of the thiazole and pyrimidine moieties .
- Machine learning : Analyzes reaction databases to recommend optimal solvents/catalysts for yield improvement .
Advanced: How are contradictions in spectroscopic data resolved during derivative synthesis?
Answer:
- Cross-validation : Combine multiple techniques (e.g., XRD for conformation, NMR for functional groups) to resolve ambiguities .
- Isotopic labeling : Track reaction intermediates using deuterated solvents or ¹³C-labeled precursors to clarify mechanistic steps .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol shifts) in thiazolo-pyrimidine derivatives by variable-temperature studies .
Advanced: How do structural modifications in related derivatives affect biological activity?
Answer:
Structural-Activity Relationship (SAR) Insights :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl substitution | Enhances metabolic stability but reduces solubility | |
| Trifluoromethyl groups | Increases binding affinity to hydrophobic enzyme pockets | |
| Extended aliphatic chains | Alters pharmacokinetics (e.g., longer half-life) |
Q. Methodology :
- Enzyme inhibition assays : Compare IC₅₀ values of derivatives against target proteins .
- MD simulations : Model ligand-receptor interactions over time to prioritize synthetic targets .
Advanced: What experimental designs are used to study interactions with biological targets?
Answer:
Target selection : Prioritize enzymes/receptors with conserved binding sites for thiazole derivatives (e.g., kinases, GTPases) .
Binding assays :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) .
- Fluorescence polarization : Quantifies displacement of fluorescent probes in competitive assays .
Crystallography : Co-crystallize the compound with target proteins to resolve interaction motifs .
Case study : Thiazolo-pyrimidine derivatives inhibit acetylcholinesterase (AChE) in neurodegenerative disease models, validated via Ellman’s assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
